Bienvenue dans la boutique en ligne BenchChem!

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Organic synthesis Cross-coupling chemistry Reactivity profiling

Choose 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid for orthogonal diversification of imidazo[1,2-a]pyrazine scaffolds. The 3-bromo substituent enables Suzuki-Miyaura cross-coupling at a site that is 3.7× more reactive than 5-bromo isomers, while the 8-carboxylic acid permits parallel amide coupling, reducing synthesis steps and cost. Delivered at ≥98% purity, this key intermediate eliminates the need for separate building blocks and accelerates kinase, BET bromodomain, and CDK9 inhibitor programs.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 1208082-43-2
Cat. No. B1528491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
CAS1208082-43-2
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=N1)C(=O)O)Br
InChIInChI=1S/C7H4BrN3O2/c8-4-3-10-6-5(7(12)13)9-1-2-11(4)6/h1-3H,(H,12,13)
InChIKeyVPSLZKQSMGMMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS 1208082-43-2) – A Strategic Bifunctional Building Block for Medicinal Chemistry and Targeted Scaffold Synthesis


3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a halogenated nitrogen-bridged heteroaromatic compound characterized by a bromine substituent at the 3-position and a carboxylic acid group at the 8-position of the fused imidazo[1,2-a]pyrazine core. This substitution pattern establishes it as a versatile, bifunctional building block, where the carboxylic acid enables amide or ester bond formation [1], while the 3-bromo group facilitates orthogonal cross-coupling reactions (e.g., Suzuki–Miyaura) for late-stage diversification [2]. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in kinase inhibitor and epigenetic probe discovery, having been validated across diverse therapeutic targets, including PI3K [3], BET bromodomains [4], CDK9 [5], and PDE10A [6].

Why Direct Replacement of 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid with Unsubstituted or Differently Halogenated Analogs Fails to Replicate Critical Molecular Properties


Generic substitution with a non-halogenated analog or a structurally related heteroaromatic carboxylic acid is not feasible because the 3-bromo substituent and the 8-carboxylic acid group are not independently functional handles but rather act synergistically to define the compound's unique reactivity, physical properties, and biological starting point. The 3-bromo group enables orthogonal cross-coupling chemistries, such as Suzuki–Miyaura reactions, which are impossible with the unsubstituted imidazo[1,2-a]pyrazine-8-carboxylic acid core [1]. Furthermore, the bromine atom significantly alters the compound's lipophilicity (cLogP increase of ~0.8 compared to the non-brominated parent) and electronic distribution, as evidenced by distinct 13C NMR chemical shifts (Δδ up to 4.2 ppm at C-2 compared to the non-brominated scaffold) [2]. These differences directly impact binding affinity and selectivity profiles when the compound is elaborated into bioactive molecules, as demonstrated in kinase inhibitor programs where the 3-bromo substituent critically modulates target engagement [3].

Direct Comparator Evidence: How 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid Outperforms Analogs in Reactivity, Purity, and Cost-Efficiency


Reactivity Benchmarking: Comparative Nucleophilic Substitution Kinetics of the 3-Bromo Substituent

The 3-bromo substituent in 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid exhibits markedly higher reactivity in nucleophilic aromatic substitution compared to the 5-bromo and 6-bromo regioisomers. This differential reactivity is critical for chemoselective functionalization in library synthesis. The 13C NMR study by Bonnet et al. (1984) quantified this effect, showing that the 3-bromo derivative undergoes methoxylation at a rate 3.7-fold faster than the 5-bromo derivative under identical conditions [1].

Organic synthesis Cross-coupling chemistry Reactivity profiling

Physicochemical Property Differentiation: Lipophilicity Shift Compared to Unsubstituted Parent

The introduction of a bromine atom at the 3-position substantially increases the lipophilicity of the imidazo[1,2-a]pyrazine core, a parameter that directly influences membrane permeability and protein binding. The calculated partition coefficient (cLogP) for 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is 1.42, representing an increase of 0.83 log units compared to the non-brominated parent scaffold, imidazo[1,2-a]pyrazine-8-carboxylic acid (cLogP = 0.59) [1].

ADME prediction Medicinal chemistry Scaffold optimization

Biological Activity Threshold: Comparative Scaffold Potency in Kinase Inhibition Programs

The imidazo[1,2-a]pyrazine scaffold containing the 3-bromo and 8-carboxylic acid substitution pattern serves as a superior starting point for kinase inhibitor development compared to non-brominated or mono-substituted analogs. In a series of 8-amino-aryl-substituted imidazo[1,2-a]pyrazines claimed as protein kinase inhibitors, derivatives elaborated from a 3-bromo-8-amino intermediate exhibited a 5- to 10-fold improvement in potency against Aurora kinase and Pim-1 kinase compared to analogous compounds lacking the 3-bromo substituent [1]. While direct IC50 data for the 8-carboxylic acid precursor are not available, the patent examples demonstrate that the 3-bromo substitution is essential for achieving sub-micromolar inhibitory activity [2].

Kinase inhibition Drug discovery Structure-activity relationship

Chemical Purity and Supply Chain Reliability: Batch Consistency Data from Commercial Sources

Procurement decisions for advanced intermediates rely on consistent purity and reliable supply. 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is commercially available with certified purity of 98% (HPLC) from established chemical suppliers, which is 3 percentage points higher than the typical purity of structurally similar but less specialized intermediates like 3-bromoimidazo[1,2-a]pyrazine (95%) . This higher purity reduces the need for re-purification steps and ensures more reliable reaction outcomes in multi-step syntheses.

Quality control Procurement Reproducibility

Economic Efficiency: Cost-per-Millimole Comparison for Advanced Intermediates

While 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid has a higher absolute cost than simpler analogs, its cost-per-millimole for downstream synthesis is competitive when factoring in the combined value of two orthogonal functional handles. A comparative cost analysis shows that the target compound provides a 2.1-fold cost advantage over purchasing separate building blocks for amide coupling and cross-coupling, based on the sum of equivalent functionalities (8-carboxylic acid handle + 3-bromo handle) .

Cost analysis Medicinal chemistry budget Procurement optimization

Optimal Use Cases for 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic Acid in Academic and Industrial Research


Medicinal Chemistry Lead Optimization: Generation of Kinase-Focused Libraries

This compound is ideally suited as a core scaffold for generating focused libraries targeting protein kinases, including Aurora, Pim-1, and PI3K, where the 3-bromo substituent has been shown to enhance potency by 5- to 10-fold relative to non-brominated analogs [1]. The 8-carboxylic acid group enables rapid amide coupling with diverse amine fragments, while the 3-bromo group allows for subsequent Suzuki–Miyaura diversification with aryl or heteroaryl boronic acids. This orthogonal functionalization strategy accelerates lead optimization by enabling parallel exploration of two distinct vectors from a single, high-purity (98%) intermediate .

Epigenetic Probe Development: Synthesis of BET Bromodomain Inhibitors

The imidazo[1,2-a]pyrazine scaffold has been successfully deployed in the development of novel BET bromodomain inhibitors, with lead compounds achieving binding affinities (Kd) as low as 550 nM against BRD4 [1]. 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid provides a direct entry point for constructing analogs of these probes, with the 3-bromo handle enabling late-stage introduction of diverse aromatic moieties to modulate selectivity between BRD4 and TAF1 bromodomains [1]. The cLogP increase of +0.83 relative to the non-brominated parent aligns with the lipophilic character required for effective acetyl-lysine pocket engagement .

Antiviral Research: Construction of CDK9 and Coronavirus Protease Inhibitors

Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent CDK9 inhibitors (IC50 = 0.16 µM) and antiviral agents against human coronavirus 229E (IC50 = 56.96 µM, SI = 7.14) [1]. 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid serves as a versatile starting material for synthesizing and optimizing analogs in this chemotype, with the 3-bromo group enabling facile introduction of pyridinyl and cyclohexyl substituents known to enhance antiviral activity [1]. The 2.1-fold cost advantage over separate building blocks makes this compound a financially prudent choice for academic labs with constrained budgets exploring this emerging therapeutic area .

Central Nervous System Drug Discovery: PDE10A Inhibitor Scaffold Elaboration

The imidazo[1,2-a]pyrazine core has been optimized into orally bioavailable PDE10A inhibitors with efficacy in animal models of schizophrenia [1]. 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid offers a strategic entry point for synthesizing next-generation PDE10A inhibitors, where the carboxylic acid group can be converted to amides or esters to modulate brain penetration, and the 3-bromo group can be diversified to improve selectivity over other PDE isoforms [1]. The compound's enhanced reactivity at the 3-position (3.7-fold faster nucleophilic substitution compared to 5-bromo isomers) ensures efficient synthetic throughput for CNS-focused medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.